
Isoniazid
Descripción general
Descripción
Isoniazida, también conocida como hidrazida del ácido isonicotínico, es un agente antimicrobiano sintético que se utiliza principalmente en el tratamiento y la prevención de la tuberculosis. Se sintetizó por primera vez en 1912 y se introdujo en la práctica clínica en la década de 1950. La isoniazida es un medicamento antituberculoso de primera línea debido a su alta eficacia y selectividad contra Mycobacterium tuberculosis, la bacteria responsable de la tuberculosis .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La isoniazida se sintetiza típicamente mediante la reacción del ácido isonicotínico con hidrato de hidrazina. El proceso implica la esterificación del ácido isonicotínico con un alcohol y un agente de acilación para formar éster de ácido isonicotínico. Este éster se hace reaccionar entonces con hidrato de hidrazina para producir isoniazida .
Métodos de producción industrial: En entornos industriales, la preparación de la isoniazida implica los siguientes pasos:
Esterificación: El ácido isonicotínico se esterifica con un alcohol (por ejemplo, metanol) en presencia de un catalizador ácido.
Hidrazinolisis: El éster se hace reaccionar entonces con hidrato de hidrazina en condiciones de temperatura controlada para obtener isoniazida.
Purificación: El producto crudo se purifica mediante recristalización, decoloración y lavado para alcanzar una alta pureza y rendimiento
Análisis De Reacciones Químicas
Tipos de reacciones: La isoniazida se somete a diversas reacciones químicas, entre ellas:
Oxidación: La isoniazida puede oxidarse para formar ácido isonicotínico.
Reducción: Puede reducirse para formar derivados de hidrazina.
Sustitución: La isoniazida puede participar en reacciones de sustitución nucleófila
Reactivos y condiciones comunes:
Oxidación: El permanganato de potasio o el peróxido de hidrógeno pueden utilizarse como agentes oxidantes.
Reducción: El borohidruro de sodio o el hidruro de aluminio y litio pueden utilizarse como agentes reductores.
Sustitución: Los haluros de alquilo o los cloruros de acilo pueden utilizarse para reacciones de sustitución nucleófila
Productos principales:
Oxidación: Ácido isonicotínico.
Reducción: Derivados de hidrazina.
Sustitución: Diversos derivados sustituidos del ácido isonicotínico
Aplicaciones Científicas De Investigación
Tuberculosis Treatment
Primary Use
Isoniazid is a cornerstone in the treatment of all forms of tuberculosis, particularly those caused by Mycobacterium tuberculosis. It is often administered in combination with other antitubercular drugs such as rifampin and pyrazinamide to enhance efficacy and reduce the development of drug resistance. The standard regimen typically involves a daily dose of 300 mg for six months .
Mechanism of Action
this compound inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall. This action leads to bacterial cell death, making it effective in both active and latent tuberculosis infections .
Neurodegenerative Disease Research
Potential in Alzheimer's Disease
Recent studies have explored the potential of this compound in treating Alzheimer's disease. Research using APP/PS1 transgenic mouse models demonstrated that this compound administration improved cognitive performance and reduced amyloid-beta plaques, a hallmark of Alzheimer's pathology. The compound's ability to inhibit BACE1 enzymatic activity suggests a dual role in reducing plaque formation and exerting anti-inflammatory effects within the central nervous system .
Study Focus | Findings |
---|---|
Cognitive Performance | Improved in APP/PS1 mice treated with this compound |
Amyloid-Beta Plaques | Significant reduction observed |
Mechanism | Inhibition of BACE1 and anti-inflammatory properties |
Anti-Inflammatory Applications
Inflammation Inhibition
this compound has been identified as a dual inhibitor of inflammation, showing comparable efficacy to standard anti-inflammatory drugs like ibuprofen. In vitro studies reported that certain derivatives of this compound exhibited significant anti-inflammatory activities, with IC50 values indicating potent inhibition of reactive oxygen species and urease enzyme activity .
Compound | IC50 (µg/mL) | Activity Type |
---|---|---|
This compound Derivative 12 | 12.3 | Urease Inhibition |
This compound Derivative 23 | 12.3 | Anti-Inflammatory |
Drug Delivery Systems
Nanotechnology in Drug Delivery
Innovative approaches have been developed to enhance the delivery and efficacy of this compound through nanotechnology. A study focused on synthesizing this compound-conjugated multi-wall carbon nanotubes demonstrated improved drug delivery mechanisms that could potentially reduce side effects while enhancing therapeutic outcomes against tuberculosis .
Metabolic Studies and Novel Metabolites
Identification of Novel Metabolites
Research has identified various metabolites derived from this compound that may possess antibacterial properties. Notably, 4-isonicotinoylnicotinamide has been suggested to exhibit potential antibacterial activity due to its structural similarity with active forms of this compound . Metabolomic studies have also characterized hydrazones formed during this compound metabolism, which may contribute to its antitubercular effects by interacting with metabolic pathways in Mycobacterium species .
Side Effects and Nutritional Implications
Pellagra Risk Associated with this compound
Large-scale use of this compound has been linked to nutritional deficiencies, particularly pellagra, due to its interference with niacin metabolism. A study conducted in Malawi highlighted the increased risk for pellagra among populations exposed to high doses of this compound, emphasizing the need for nutritional monitoring during treatment .
Mecanismo De Acción
La isoniazida es un profármaco que requiere activación por la enzima bacteriana catalasa-peroxidasa (KatG). Una vez activada, inhibe la síntesis de ácidos micólicos, componentes esenciales de la pared celular micobacteriana. Esta inhibición altera la síntesis de la pared celular, lo que lleva a la muerte de las células bacterianas. La isoniazida también interfiere con la síntesis de ADN, lípidos, carbohidratos y dinucleótido de adenina y nicotinamida (NAD), contribuyendo a sus efectos bactericidas .
Compuestos Similares:
Rifampicina: Otro fármaco antituberculoso de primera línea que inhibe la síntesis del ARN bacteriano.
Etambutol: Inhibe la síntesis de la pared celular micobacteriana al atacar las arabinosiltransferasas.
Pirazinamida: Altera el metabolismo y las funciones de transporte de la membrana celular micobacteriana
Singularidad de la Isoniazida: La singularidad de la isoniazida radica en su mecanismo de acción específico, que se dirige a la síntesis de ácidos micólicos, que es crucial para la pared celular micobacteriana. Su capacidad para utilizarse tanto como monoterapia para la tuberculosis latente como en combinación con otros fármacos para la tuberculosis activa la convierte en un medicamento versátil y esencial en el tratamiento de la tuberculosis .
Comparación Con Compuestos Similares
Rifampicin: Another first-line antituberculosis drug that inhibits bacterial RNA synthesis.
Ethambutol: Inhibits the synthesis of the mycobacterial cell wall by targeting arabinosyl transferases.
Pyrazinamide: Disrupts mycobacterial cell membrane metabolism and transport functions
Uniqueness of Isoniazid: this compound’s uniqueness lies in its specific mechanism of action, targeting mycolic acid synthesis, which is crucial for the mycobacterial cell wall. Its ability to be used both as a monotherapy for latent tuberculosis and in combination with other drugs for active tuberculosis makes it a versatile and essential medication in tuberculosis treatment .
Actividad Biológica
Isoniazid (INH), chemically known as isonicotinic acid hydrazide, is a critical first-line antibiotic used primarily in the treatment and prevention of tuberculosis (TB). Its biological activity is characterized by its bactericidal effects against Mycobacterium tuberculosis, the causative agent of TB, and its mechanism of action involves complex biochemical interactions that inhibit bacterial cell wall synthesis.
This compound is a prodrug that requires activation by the bacterial enzyme catalase-peroxidase (KatG). Upon activation, it forms reactive species that bind to the enoyl-acyl carrier protein reductase (InhA), an enzyme essential for mycolic acid biosynthesis in mycobacteria. This binding inhibits lipid synthesis and ultimately disrupts the integrity of the bacterial cell wall, leading to cell death .
Key Points:
- Activation : INH is activated by KatG.
- Target Enzyme : InhA, involved in fatty acid synthesis.
- Outcome : Inhibition of mycolic acid production, leading to bactericidal effects.
Biological Activity and Efficacy
The bactericidal activity of this compound has been extensively studied. In vitro studies indicate that INH can significantly increase ATP levels and enhance oxygen consumption in Mycobacterium bovis BCG, indicating a metabolic shift that supports its bactericidal action .
Table 1: Summary of this compound's Biological Activity
Parameter | Effect |
---|---|
Bactericidal Activity | Effective against M. tuberculosis |
Mechanism | Inhibits mycolic acid synthesis |
Cellular Impact | Increases ATP production |
Resistance Development | Common in clinical settings |
Clinical Studies and Case Reports
Numerous clinical studies have evaluated the effectiveness of this compound in various treatment regimens. A significant study compared a 9-month regimen of this compound monotherapy against a shorter combination therapy with rifampin. Results indicated that while both regimens were effective, the combination therapy was superior in preventing active TB disease among participants .
Case Study: this compound Overdose
A case reported an accidental overdose of this compound in a 68-year-old male with latent TB. The patient was managed with supportive care rather than the commonly recommended intravenous pyridoxine. This case highlights the importance of individualized treatment approaches and suggests that supportive management can be effective even in overdose scenarios .
Resistance to this compound
Resistance to this compound remains a significant challenge in TB treatment. Studies indicate that mono-resistant strains can complicate treatment outcomes, but patients with INH resistance can still respond favorably to other first-line agents .
Table 2: Resistance Patterns and Treatment Outcomes
Resistance Type | Treatment Success Rate | Notes |
---|---|---|
INH Mono-resistant | 90% | Susceptible to other first-line drugs |
Drug-susceptible | 89% | Standard treatment protocols effective |
Propiedades
IUPAC Name |
pyridine-4-carbohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c7-9-6(10)5-1-3-8-4-2-5/h1-4H,7H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRXWMOHMRWLFEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O | |
Record name | ISONIAZID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20540 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | ISONIAZID (OBSOLETE) | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1258 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | isoniazid | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Isoniazid | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8020755 | |
Record name | Isoniazid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8020755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Isoniazid appears as odorless colorless or white crystals or white crystalline powder. Taste is slightly sweet at first and then bitter. pH (1% aqueous solution) 5.5-6.5. pH (5% aqueous solution) 6-8. (NTP, 1992), Solid, WHITE CRYSTALLINE ODOURLESS POWDER. | |
Record name | ISONIAZID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20540 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Isoniazid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015086 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | ISONIAZID (OBSOLETE) | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1258 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Flash Point |
374 °F (NTP, 1992), > 250 °C | |
Record name | ISONIAZID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20540 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | ISONIAZID (OBSOLETE) | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1258 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Solubility |
13.7 [ug/mL] (The mean of the results at pH 7.4), greater than or equal to 100 mg/mL at 77 °F (NTP, 1992), Solubility in alcohol at 25 °C: about 2, in boiling alcohol: about 10%; in chloroform: about 0.1%. Practically insoluble in ether, benzene., Sol in methyl ethyl ketone, acetone, In water, 1.4X10+5 mg/L at 25 °C, 3.49e+01 g/L, Solubility in water, g/100ml at 20 °C: 12.5 | |
Record name | SID855769 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | ISONIAZID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20540 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Isoniazid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00951 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ISONIAZID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1647 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Isoniazid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015086 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | ISONIAZID (OBSOLETE) | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1258 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
Negligible (NTP, 1992), 4.6X10-5 mm Hg at 25 °C /Estimated/ | |
Record name | ISONIAZID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20540 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | ISONIAZID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1647 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Isoniazid is a prodrug and must be activated by bacterial catalase. Specficially, activation is associated with reduction of the mycobacterial ferric KatG catalase-peroxidase by hydrazine and reaction with oxygen to form an oxyferrous enzyme complex. Once activated, isoniazid inhibits the synthesis of mycoloic acids, an essential component of the bacterial cell wall. At therapeutic levels isoniazid is bacteriocidal against actively growing intracellular and extracellular Mycobacterium tuberculosis organisms. Specifically isoniazid inhibits InhA, the enoyl reductase from Mycobacterium tuberculosis, by forming a covalent adduct with the NAD cofactor. It is the INH-NAD adduct that acts as a slow, tight-binding competitive inhibitor of InhA., Although the mechanism of action of isoniazid is unknown, several hypotheses have been proposed. These include effects on lipids, nucleic acid biosynthesis, and glycolysis. ... /It has been suggested that/ a primary action of isoniazid /is/ to inhibit the biosynthesis of mycolic acids, important constituents of the mycobacterial cell wall. Because mycolic acids are unique to mycobacteria, this action would explain the high degree of selectivity of the antimicrobial activity of isoniazid. Exposure to isoniazid leads to a loss of acid fastness and a decrease in the quantity of methanol-extractable lipid of the microorganisms., Isoniazid is bacteriostatic for "resting" bacilli but is bactericidal for rapidly dividing microorganisms. The minimal tuberculostatic concentration is 0.025 to 0.05 ug/ml. | |
Record name | Isoniazid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00951 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ISONIAZID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1647 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
COLORLESS OR WHITE CRYSTALS, OR A WHITE, CRYSTALLINE POWDER, Crystals from alcohol | |
CAS No. |
54-85-3 | |
Record name | ISONIAZID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20540 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Isoniazid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54-85-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isoniazid [USP:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054853 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isoniazid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00951 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | isoniazid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757078 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | isoniazid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9659 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Pyridinecarboxylic acid, hydrazide | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Isoniazid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8020755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isoniazid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.195 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISONIAZID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V83O1VOZ8L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | ISONIAZID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1647 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Isoniazid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015086 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | ISONIAZID (OBSOLETE) | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1258 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
340.5 °F (NTP, 1992), 171.4 °C, 170-173 °C | |
Record name | ISONIAZID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20540 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Isoniazid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00951 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ISONIAZID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1647 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Isoniazid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015086 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | ISONIAZID (OBSOLETE) | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1258 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does isoniazid exert its anti-tubercular effect?
A1: this compound acts as a prodrug, requiring activation by a bacterial catalase-peroxidase enzyme called KatG found in Mycobacterium tuberculosis [, ]. This activation leads to the formation of an isonicotinic acyl-NADH complex, which then inhibits InhA, an enoyl-acyl carrier protein reductase essential for mycolic acid biosynthesis [, ]. Mycolic acids are crucial components of the mycobacterial cell wall, and their disruption leads to bacterial death.
Q2: Does the activation process of this compound play a role in drug resistance?
A2: Yes, mutations in the katG gene, particularly in codon 315, are frequently observed in this compound-resistant M. tuberculosis strains [, ]. These mutations can alter the enzyme's structure, affecting its ability to activate this compound and leading to resistance.
Q3: What is the role of the inhA gene in this compound resistance?
A3: Mutations in the promoter region of the inhA gene, specifically at position -15, can lead to overexpression of the InhA enzyme, reducing this compound's effectiveness []. This overexpression counteracts the drug's inhibitory action on mycolic acid synthesis.
Q4: How does this compound treatment impact collagen in the body?
A4: this compound can inhibit lysyl oxidase, an enzyme essential for collagen cross-linking []. This inhibition is linked to pyridoxal phosphate depletion in the liver as pyridoxal phosphate acts as a cofactor for lysyl oxidase. The reduction in lysyl oxidase activity leads to increased collagen solubility, potentially impacting connective tissue integrity.
Q5: What is the impact of acetylator status on this compound treatment?
A5: this compound is primarily metabolized in the liver through acetylation [, ]. Individuals are categorized as slow, heterozygous rapid, or homozygous rapid acetylators based on their genetic predisposition []. The acetylator phenotype significantly influences the rate of this compound elimination, impacting the drug's half-life and ultimately influencing treatment efficacy, particularly in once-weekly regimens [, ].
Q6: Does food intake affect the pharmacokinetics of this compound?
A6: Studies suggest that food intake, particularly a light breakfast, can influence the pharmacokinetic parameters of this compound, including its peak plasma concentration (Cmax) and the area under the curve (AUC) [, ]. These findings highlight the importance of considering meal timing when administering this compound to optimize drug exposure.
Q7: Can this compound be transferred through breast milk?
A7: Yes, this compound can transfer from circulation to breast milk in lactating women undergoing tuberculosis treatment []. Studies have determined the milk-to-plasma ratio for this compound, providing insights into the potential exposure of the drug to nursing infants.
Q8: How is this compound distributed in the body?
A8: this compound exhibits good penetration into various body fluids, including cerebrospinal fluid (CSF) []. Studies have investigated the pharmacokinetic parameters associated with this compound transfer into CSF, particularly in patients with tuberculous meningitis. Understanding drug distribution patterns is crucial for optimizing treatment strategies, especially for infections affecting different body compartments.
Q9: What are the common adverse events associated with this compound treatment?
A9: The most frequently reported adverse events associated with this compound treatment are hepatotoxicity, gastric intolerance, and neuropathy [, , ]. The incidence of these adverse events can vary significantly. Close monitoring of liver function and neurological symptoms is crucial during this compound therapy.
Q10: Are there specific patient groups at higher risk of this compound-induced hepatotoxicity?
A10: Research suggests that certain factors might increase the risk of this compound-induced hepatotoxicity. These include elderly patients, individuals with pre-existing liver disease like hepatitis C infection, and those with low serum albumin levels [, ]. Careful patient selection and monitoring are essential to minimize the risk of hepatotoxicity.
Q11: Is there a treatment for this compound overdose?
A11: Yes, high-dose pyridoxine hydrochloride (vitamin B6) is an effective treatment for acute this compound overdose []. Pyridoxine, administered intravenously, can counteract the toxic effects of this compound and prevent potentially fatal complications.
Q12: How effective is this compound prophylaxis in individuals exposed to this compound-resistant tuberculosis?
A12: There have been reports of this compound chemoprophylaxis failure in preventing active pulmonary tuberculosis and tuberculin conversion in individuals exposed to this compound-resistant strains of M. tuberculosis []. These observations highlight the limitations of this compound prophylaxis in such situations and emphasize the need to consider alternative prophylactic agents.
Q13: What analytical methods are commonly used to determine this compound concentrations?
A13: Several analytical techniques have been employed to quantify this compound concentrations in various matrices. These include spectrophotometry, high-performance liquid chromatography (HPLC), and chemiluminescence-based methods [, ]. Each method offers advantages and limitations in terms of sensitivity, selectivity, and practicality.
Q14: Are there specific formulation strategies to enhance this compound delivery or stability?
A14: Yes, researchers have explored different formulation approaches to improve this compound delivery and stability. These include the development of slow-release preparations to sustain drug release, enhance patient compliance, and potentially reduce the dosing frequency [, ].
Q15: What is the historical significance of this compound in tuberculosis treatment?
A15: The discovery and introduction of this compound marked a significant milestone in the fight against tuberculosis. This potent drug, particularly when combined with other anti-tuberculosis agents, revolutionized treatment strategies and significantly improved patient outcomes. This compound remains a cornerstone of tuberculosis treatment regimens worldwide, underscoring its enduring importance in global health.
Q16: What are the potential areas for future research on this compound?
A16: Future research endeavors could focus on several aspects, including:
- Developing novel this compound derivatives with improved efficacy and safety profiles [].
- Exploring alternative drug delivery systems to enhance targeted delivery and minimize side effects [].
- Investigating new strategies to combat emerging drug resistance and ensure the long-term effectiveness of this compound-containing regimens [, ].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.